Cas no 6610-31-7 (4-Butyl-3-thiosemicarbazide)

4-Butyl-3-thiosemicarbazide is a thiosemicarbazide derivative characterized by its butyl substituent, which enhances its solubility and reactivity in organic synthesis. This compound serves as a versatile intermediate in the preparation of heterocyclic compounds, particularly thiadiazoles and triazoles, due to its reactive thioamide and hydrazine functional groups. Its structural features make it valuable in coordination chemistry, where it acts as a ligand for metal complexes. Additionally, 4-butyl-3-thiosemicarbazide exhibits potential applications in pharmaceutical and agrochemical research, owing to its ability to form biologically active derivatives. The compound is typically supplied as a solid with defined purity, ensuring consistency in synthetic applications.
4-Butyl-3-thiosemicarbazide structure
4-Butyl-3-thiosemicarbazide structure
商品名:4-Butyl-3-thiosemicarbazide
CAS番号:6610-31-7
MF:C5H13N3S
メガワット:147.24182
MDL:MFCD00041307
CID:514247
PubChem ID:1810303

4-Butyl-3-thiosemicarbazide 化学的及び物理的性質

名前と識別子

    • Hydrazinecarbothioamide,N-butyl-
    • 4-BUTYL-3-THIOSEMICARBAZIDE
    • 1-amino-3-butylthiourea
    • Z56855135
    • SCHEMBL454450
    • FT-0636191
    • EN300-03809
    • NCGC00331477-01
    • CS-0297698
    • 6610-31-7
    • 3-amino-1-butylthiourea
    • n-Butylhydrazinecarbothioamide
    • Butylsemithiocarbazide
    • 4-butylthiosemi-carbazide
    • 4-n-butyl-thiosemicarbazide
    • AKOS000116180
    • 1-azanyl-3-butyl-thiourea
    • 4-n-butylthiosemicarbazide
    • MFCD00041307
    • DTXSID80365240
    • AB01326113-02
    • A835334
    • n-Butylhydrazinecarbothioamide #
    • SB86450
    • DB-054869
    • 4-Butyl-3-thiosemicarbazide
    • MDL: MFCD00041307
    • インチ: InChI=1S/C5H13N3S/c1-2-3-4-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9)
    • InChIKey: KNGDMOLRXYKGAD-UHFFFAOYSA-N
    • ほほえんだ: CCCCNC(NN)=S

計算された属性

  • せいみつぶんしりょう: 147.08300
  • どういたいしつりょう: 147.083018
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 5
  • 複雑さ: 84.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 82.2

じっけんとくせい

  • 密度みつど: 1.071
  • ゆうかいてん: 74°C
  • ふってん: 225.5°Cat760mmHg
  • フラッシュポイント: 90.2°C
  • 屈折率: 1.541
  • PSA: 82.17000
  • LogP: 1.60640

4-Butyl-3-thiosemicarbazide セキュリティ情報

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36/37/39
  • リスク用語:R36/37/38
  • 危険レベル:IRRITANT
  • セキュリティ用語:S26-S36/37/39

4-Butyl-3-thiosemicarbazide 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Butyl-3-thiosemicarbazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1368368-2.5g
n-Butylhydrazinecarbothioamide
6610-31-7 95+%
2.5g
¥1238.00 2024-05-04
abcr
AB149559-10 g
4-Butyl-3-thiosemicarbazide; 97%
6610-31-7
10 g
€236.90 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1368368-1g
n-Butylhydrazinecarbothioamide
6610-31-7 95+%
1g
¥626.00 2024-05-04
TRC
B695295-1g
4-Butyl-3-thiosemicarbazide
6610-31-7
1g
$ 80.00 2022-06-06
Enamine
EN300-03809-0.5g
3-amino-1-butylthiourea
6610-31-7 95%
0.5g
$27.0 2023-06-10
Enamine
EN300-03809-10.0g
3-amino-1-butylthiourea
6610-31-7 95%
10g
$109.0 2023-06-10
Enamine
EN013-7232-0.1g
3-amino-1-butylthiourea
6610-31-7 95%
0.1g
$19.0 2023-10-28
Enamine
EN013-7232-5g
3-amino-1-butylthiourea
6610-31-7 95%
5g
$86.0 2023-10-28
A2B Chem LLC
AH14268-10g
N-Butylhydrazinecarbothioamide
6610-31-7
10g
$395.00 2024-04-19
Enamine
EN013-7232-2.5g
3-amino-1-butylthiourea
6610-31-7 95%
2.5g
$69.0 2023-10-28

4-Butyl-3-thiosemicarbazide 関連文献

4-Butyl-3-thiosemicarbazideに関する追加情報

4-Butyl-3-thiosemicarbazide: A Comprehensive Overview

4-Butyl-3-thiosemicarbazide, also known by its CAS number 6610-31-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a thiosemicarbazide functional group and a butyl substituent. The combination of these groups imparts distinctive chemical and physical properties, making it a valuable material for various applications.

The synthesis of 4-butyl-3-thiosemicarbazide typically involves the reaction of thiourea derivatives with appropriate alkylating agents. Recent studies have explored optimized synthetic routes to enhance yield and purity, leveraging advancements in catalytic systems and reaction conditions. These improvements have made the compound more accessible for large-scale production and research purposes.

In terms of chemical properties, 4-butyl-3-thiosemicarbazide exhibits a melting point of approximately 125°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its structure, featuring a flexible butyl chain, contributes to its versatility in chemical reactions. The thiosemicarbazide group is particularly reactive, enabling the compound to participate in nucleophilic substitutions, condensations, and other transformations.

The applications of 4-butyl-3-thiosemicarbazide span across multiple domains. In pharmaceutical research, it serves as an intermediate in the synthesis of bioactive compounds, including potential drug candidates for cancer therapy. Recent findings have highlighted its role in forming stable complexes with metal ions, which could be exploited for designing novel anticancer agents.

In the realm of materials science, 4-butyl-3-thiosemicarbazide has been investigated as a precursor for generating advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. Its ability to coordinate with metal ions like copper(II) and zinc(II) has led to the development of porous structures with applications in gas storage and catalysis.

The environmental impact of 4-butyl-3-thiosemicarbazide has also garnered attention. Studies have assessed its biodegradability under aerobic conditions, revealing moderate degradation rates influenced by pH and temperature. These insights are crucial for developing sustainable practices in its handling and disposal.

In conclusion, 4-butyl-3-thiosemicarbazide, with its CAS number 6610-31-7, stands as a versatile compound with promising applications across diverse fields. Ongoing research continues to unlock its potential, particularly in drug discovery and materials innovation. As scientific understanding deepens, this compound is poised to play an increasingly vital role in advancing modern chemistry.

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Amadis Chemical Company Limited
(CAS:6610-31-7)4-Butyl-3-thiosemicarbazide
A835334
清らかである:99%
はかる:50g
価格 ($):457.0